Titanium nitride is a hard ceramic material with a distinctive gold color. [] It is classified as a transition metal nitride. [] TiN is valued for its high hardness, wear resistance, and corrosion resistance, making it suitable for various applications in materials science, electronics, and biomedical engineering. [, , , , , , , , ]
Titanium nitride can be synthesized through several methods, each with unique technical details:
Each synthesis method has its own set of parameters that affect the yield and quality of titanium nitride produced. For instance, in CRN, the thermal treatment stages at specific temperatures (e.g., 290 °C to 1400 °C) are crucial for achieving the desired crystalline structure . In microwave plasma synthesis, maintaining stable plasma conditions is essential for consistent nanoparticle formation .
Titanium nitride crystallizes in a face-centered cubic structure (FM3-M lattice), which contributes to its hardness and stability. The lattice parameter for TiN is typically around 4.235 Å, indicating a close-packed arrangement that enhances its mechanical properties .
The molecular structure can be characterized using techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM), which reveal information about crystallinity, particle size distribution, and morphology.
Titanium nitride formation involves several key chemical reactions depending on the synthesis method used:
These reactions highlight the versatility of titanium nitride synthesis through various pathways.
The mechanism by which titanium nitride forms varies with each synthesis method but generally involves the reaction of titanium precursors with nitrogen sources under specific conditions (temperature, pressure). For instance, in microwave plasma synthesis, titanium chloride reacts with ammonia in a high-energy environment to produce TiN nanoparticles .
The reaction pathways can be complex due to competing reactions that may lead to by-products like hydrogen chloride or carbon monoxide depending on the reactants used.
These properties make titanium nitride an attractive material for coatings and other applications where durability is essential.
Titanium nitride has diverse applications across various scientific fields:
Titanium nitride (TiN) crystallizes in a face-centered cubic (FCC) structure (space group: Fm3̄m) with a NaCl-type lattice, where titanium and nitrogen atoms occupy alternating positions. The lattice parameter ranges from 0.424–0.428 nm, influenced by stoichiometry and defects [3] [7]. TiN exhibits remarkable phase stability across a wide nitrogen composition range (TiNₓ, x = 0.6–1.2), accommodating vacancies without structural collapse [3] [10]. First-principles studies reveal novel ground states under pressure: Ti₃N₂, Ti₄N₃, and Ti₆N₅ at ambient pressure, and nitrogen-rich TiN₂ containing N₂ dumbbells (N–N distance: 1.348 Å) above 60 GPa [10]. The metastable TiN₂ phase remains mechanically stable upon quenching to atmospheric conditions.
Table 1: Crystallographic Parameters of Titanium Nitride
Property | Value | Conditions |
---|---|---|
Crystal Structure | Face-Centered Cubic (FCC) | Ambient |
Space Group | Fm3̄m (No. 225) | Ambient |
Lattice Parameter (a) | 0.424–0.428 nm | Ambient |
Stable Stoichiometry (x) | 0.6–1.2 (TiNₓ) | Ambient |
High-Pressure Phase | TiN₂ (N₂ dumbbells) | >60 GPa |
The electronic properties of TiN arise from complex hybridization between Ti 3d and N 2p orbitals. Density functional theory (DFT) calculations demonstrate a pseudogap near the Fermi level, separating bonding states (below EF) from antibonding states (above EF) [2] [7]. Crystal Orbital Hamilton Population (COHP) analyses reveal three primary bonding components:
TiN ranks among the hardest known ceramics, with Vickers hardness values of 1,800–2,100 HV (31 ± 4 GPa) [3]. Its Young’s modulus reaches 550 ± 50 GPa, while the shear modulus ranges between 120–180 GPa depending on stoichiometry and defects [3] [8]. Nanoindentation studies of ultrathin films (10 nm thickness) show retained hardness >25 GPa, critical for microelectronic diffusion barriers [8].
Wear resistance is exceptional due to:
Table 2: Mechanical Properties of Transition Metal Nitride Coatings
Material | Vickers Hardness (HV) | Young’s Modulus (GPa) | Friction Coefficient | Critical Al Content (x) |
---|---|---|---|---|
TiN | 1,800–2,100 | 550 ± 50 | 0.4–0.9 | N/A |
Ti₁₋ₓAlₓN | 2,500–3,000 | 280–330 | 0.3–0.6 | x ≈ 0.6 |
CrN | 1,100–1,600 | 400 ± 30 | 0.5–0.8 | N/A |
TaN/TiN | 3,500–4,000 (multilayer) | 380–420 | 0.25–0.45 | N/A |
TiN exhibits exceptional thermal stability with a melting point of 2,947°C (5,337°F) [1] [3]. Oxidation resistance remains stable up to 800°C in air, above which rutile TiO₂ formation occurs:4 TiN + 3 O₂ → 4 TiO₂ + 2 N₂This oxidation initiates at grain boundaries and progresses via oxygen diffusion through the TiO₂ layer [2]. Thermal expansion anisotropy is significant, with a linear coefficient of thermal expansion (CTE) of 9.35 × 10⁻⁶ K⁻¹ at 323 K [3]. Multilayer architectures (e.g., TiN/TaN superlattices) improve high-temperature performance:
TiN demonstrates metallic electrical conductivity with resistivity values of 20–70 μΩ·cm, influenced by stoichiometry and defect density [3] [5]. Its plasma frequency (ωₚ) ranges from 2.5–5.0 eV, enabling plasmonic activity across visible and near-infrared (NIR) spectra (400–1200 nm) [5] [9]. Key plasmonic parameters include:
Compound Names Referenced:Titanium Nitride (TiN), Titanium Aluminum Nitride (TiAlN/AlTiN), Tantalum Nitride (TaN), Chromium Nitride (CrN), Titanium Carbonitride (TiCN), Zirconium Nitride (ZrN)
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: